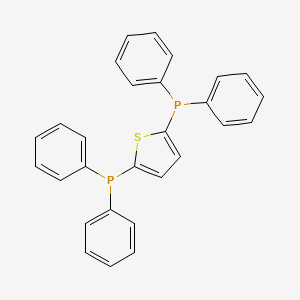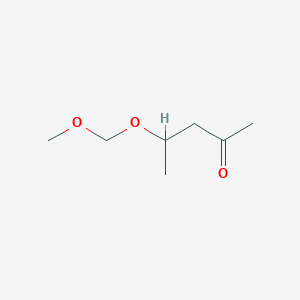![molecular formula C16H18O2S2 B14311940 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol CAS No. 109628-13-9](/img/structure/B14311940.png)
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol is an organic compound with the molecular formula C16H18O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptophenol attacks the bromine atom of 1,4-dibromobutane, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The sulfanyl groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzo[d]oxazole: Known for its tyrosinase inhibitory activity.
Chloroacetamide Derivatives: Used as herbicidal agents.
2-Phenylbenzo[d]thiazole: Exhibits potent tyrosinase inhibitory activity.
Properties
CAS No. |
109628-13-9 |
|---|---|
Molecular Formula |
C16H18O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyphenyl)sulfanylbutylsulfanyl]phenol |
InChI |
InChI=1S/C16H18O2S2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10,17-18H,5-6,11-12H2 |
InChI Key |
YCWPQAGYEPDWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCCCCSC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


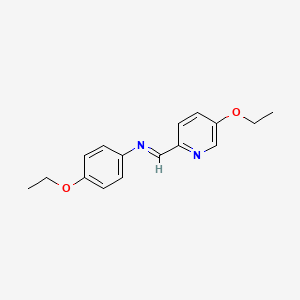
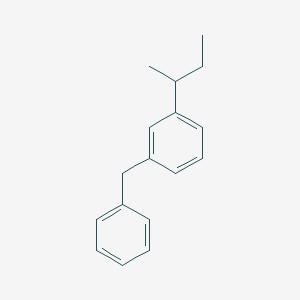
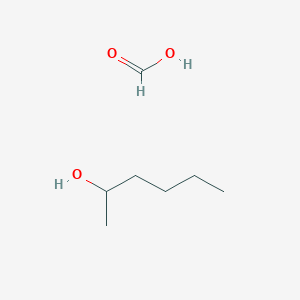
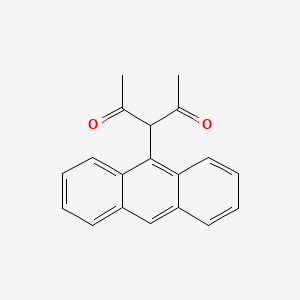
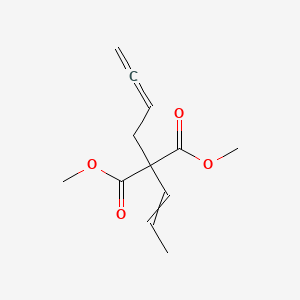
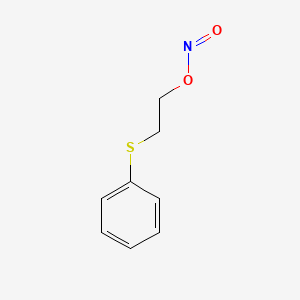
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
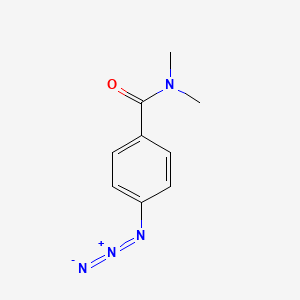
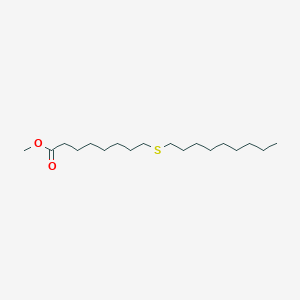
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
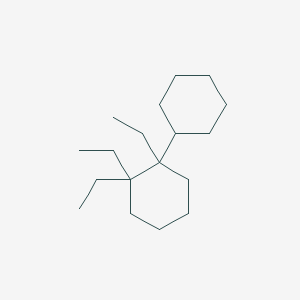
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)
